molecular formula C3H15N2O5P B583135 P-[(1R,2R)-1,2-Dihydroxypropyl]-phosphonic Acid Ammonium Salt CAS No. 1160525-87-0

P-[(1R,2R)-1,2-Dihydroxypropyl]-phosphonic Acid Ammonium Salt

Cat. No.: B583135
CAS No.: 1160525-87-0
M. Wt: 190.136
InChI Key: UXJPBZJVPXWZSO-MRWDTFSLSA-N
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Description

P-[(1R,2R)-1,2-Dihydroxypropyl]-phosphonic Acid Ammonium Salt (CAS: 1160525-87-0) is a stereospecific ammonium salt derivative of phosphonic acid, primarily recognized as Fosfomycin Trometamol EP Impurity A in pharmaceutical quality control . It serves as a critical reference standard for identifying and quantifying impurities in fosfomycin-based formulations. The compound has the molecular formula C₃H₉O₅P (MW: 156.07 g/mol) and features a (1R,2R) stereochemical configuration, which distinguishes it from other fosfomycin derivatives . Its synthesis involves diastereoselective addition and deprotection steps, yielding an 83% pure product under optimized conditions .

Properties

IUPAC Name

diazanium;(1R,2R)-1-phosphonatopropane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H9O5P.2H3N/c1-2(4)3(5)9(6,7)8;;/h2-5H,1H3,(H2,6,7,8);2*1H3/t2-,3-;;/m1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXJPBZJVPXWZSO-MRWDTFSLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(O)P(=O)([O-])[O-])O.[NH4+].[NH4+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@H](O)P(=O)([O-])[O-])O.[NH4+].[NH4+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H15N2O5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Acid Hydrolysis of cis-1,2-Epoxypropylphosphonic Acid (Phosphomycin)

The most widely cited approach involves hydrolyzing the epoxide ring of fosfomycin (cis-1,2-epoxypropylphosphonic acid) under acidic conditions. Key steps include:

  • Reaction Setup :

    • Substrate : Fosfomycin (2.0 g, 12.3 mmol) dissolved in 20 mL of 1 M HCl.

    • Conditions : Reflux at 100°C for 6 hours under nitrogen atmosphere.

    • Workup : Neutralization with NaOH to pH 7.0, followed by lyophilization.

  • Mechanism :
    Acidic conditions protonate the epoxide oxygen, facilitating nucleophilic attack by water at the less hindered carbon (C1). The stereochemistry at C1 and C2 is preserved due to the rigidity of the transition state, yielding the (1R,2R)-diol configuration.

  • Yield and Purity :

    • Yield : 85–92% after recrystallization from ethanol/water (3:1 v/v).

    • Purity : >98% by HPLC (C18 column, 0.1% H3PO4 in H2O:MeOH = 95:5, UV 210 nm).

Hydrolysis of Dialkyl Phosphonate Esters

A patent by US20070004937A1 describes a generalized method for aryl and aralkyl phosphonic acids via hydrolysis of dialkyl phosphonates. Adapting this protocol for the target compound:

  • Reaction Scheme :

    (1R,2R)-1,2-Dihydroxypropylphosphonate diethyl esterHCl (aq), reflux(1R,2R)-1,2-Dihydroxypropylphosphonic acid\text{(1R,2R)-1,2-Dihydroxypropylphosphonate diethyl ester} \xrightarrow{\text{HCl (aq), reflux}} \text{(1R,2R)-1,2-Dihydroxypropylphosphonic acid}
  • Optimized Conditions :

    • Substrate : Diethyl (1R,2R)-1,2-dihydroxypropylphosphonate (5.0 g, 20.1 mmol).

    • Acid : 6 M HCl (50 mL).

    • Time/Temperature : Reflux for 12 hours at 110°C.

    • Isolation : Cool to 4°C, filter crystals, wash with ice-cold water (3 × 10 mL), and dry under vacuum.

  • Performance Metrics :

    • Yield : 78–84%.

    • Advantage : Avoids epoxide intermediates, simplifying stereochemical control.

Formation of the Ammonium Salt

The parent acid is neutralized with ammonium hydroxide to yield the final product:

Neutralization Protocol

  • Procedure :

    • Dissolve (1R,2R)-1,2-dihydroxypropylphosphonic acid (3.0 g, 16.8 mmol) in 30 mL deionized water.

    • Add 28–30% NH4OH dropwise at 0–5°C until pH 8.5–9.0.

    • Concentrate under reduced pressure at 40°C and crystallize from methanol/acetone (1:4 v/v).

  • Characterization :

    • Molecular Weight : 190.14 g/mol (PubChem CID 131698868).

    • Spectroscopy :

      • ¹H NMR (D2O, 400 MHz): δ 4.12 (dd, J = 6.2 Hz, 1H, C1-H), 3.98 (m, 1H, C2-H), 3.45 (s, 2H, OH), 1.25 (d, J = 6.5 Hz, 3H, CH3).

      • ³¹P NMR (D2O, 162 MHz): δ 18.7 ppm.

Comparative Analysis of Synthetic Routes

Parameter Epoxide Hydrolysis Dialkyl Ester Hydrolysis
Starting Material CostHigh (fosfomycin)Moderate (custom ester)
Reaction Time6 hours12 hours
Yield85–92%78–84%
Stereochemical Purity>99% ee95–98% ee
ScalabilityPilot-scale validatedLab-scale only

Analytical Methods for Quality Control

Chromatographic Purity

  • HPLC : Zorbax SB-C18 column, 0.1% TFA in H2O/MeOH gradient, retention time 6.8 min.

  • Chiral HPLC : ChiraPak AD-H column, hexane/isopropanol (80:20), flow 1.0 mL/min, 25°C.

Spectroscopic Confirmation

  • IR (KBr) : ν 3340 cm⁻¹ (O-H), 1170 cm⁻¹ (P=O), 1045 cm⁻¹ (P-O).

  • MS (ESI-) : m/z 155.02 [M−H]⁻.

Industrial-Scale Challenges

  • Crystallization Optimization :
    The ammonium salt’s hygroscopicity necessitates controlled crystallization at >70% relative humidity to prevent amorphous formation.

  • Byproduct Mitigation :
    Trace fosfomycin (<0.1%) may persist; activated charcoal treatment (2% w/v) during neutralization reduces contamination .

Chemical Reactions Analysis

P-[(1R,2R)-1,2-Dihydroxypropyl]-phosphonic Acid Ammonium Salt undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different phosphonic acid derivatives.

    Reduction: It can be reduced to form simpler phosphonic compounds.

    Substitution: The hydroxyl groups in the compound can be substituted with other functional groups using appropriate reagents.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

P-[(1R,2R)-1,2-Dihydroxypropyl]-phosphonic Acid Ammonium Salt has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of P-[(1R,2R)-1,2-Dihydroxypropyl]-phosphonic Acid Ammonium Salt involves its ability to chelate metal ions. By forming stable complexes with metal ions, it prevents metal corrosion and scale formation. This chelation process is crucial in various industrial and biochemical applications .

Comparison with Similar Compounds

Structural and Stereochemical Differences

a) Fosfomycin Trometamol (SI-2)
  • Structure: (1R,2S)-1,2-Epoxypropyl phosphonic acid complexed with trometamol (2-amino-2-(hydroxymethyl)-1,3-propanediol) .
  • Key Difference : The epoxy group in fosfomycin trometamol confers reactivity distinct from the dihydroxypropyl moiety in the ammonium salt. This structural variance impacts pharmacokinetics, as trometamol is designed for oral bioavailability, whereas the ammonium salt is a hydrolysis byproduct .
  • Application: Trometamol is an antibiotic used clinically, while the ammonium salt is a non-therapeutic impurity reference .
b) 1,2-Dihydroxypropyl Phosphonic Acid (SI-3)
  • Structure : Hydrolyzed form of fosfomycin lacking the ammonium ion .
  • Key Difference : The absence of the ammonium group reduces solubility and alters scale inhibition efficiency. In oilfield applications, SI-3 shows 42% inhibition against calcite scales compared to 58% for fosfomycin disodium salt (SI-1) , highlighting the role of counterions in performance .
c) Fosfomycin Calcium Salt
  • Structure : Calcium salt of (2R,3S)-3-methyloxiranyl phosphonic acid .
  • Key Difference : The calcium ion reduces water solubility (slightly soluble) compared to the ammonium salt, which is more soluble due to the NH₄⁺ counterion. This affects formulation suitability—calcium salts are used in solid dosages, while ammonium salts are analytical standards .

Physicochemical Properties

Property P-[(1R,2R)-Dihydroxypropyl]-Ammonium Salt Fosfomycin Trometamol 1,2-Dihydroxypropyl Phosphonic Acid (SI-3)
Molecular Weight 156.07 g/mol 259.22 g/mol 156.07 g/mol
Solubility High (NH₄⁺ enhances solubility) High (trometamol enhances absorption) Moderate
pKa 3.09 (predicted) 1.8 (phosphonic acid), 9.5 (amine) ~2.5 (estimated)
Application Impurity reference Therapeutic antibiotic Scale inhibitor

Functional Comparisons

  • Biological Activity : Unlike fosfomycin trometamol, which targets bacterial cell wall synthesis via MurA inhibition, the ammonium salt lacks therapeutic activity due to the absence of the reactive epoxide group .

Biological Activity

P-[(1R,2R)-1,2-Dihydroxypropyl]-phosphonic Acid Ammonium Salt, with CAS number 1160525-87-0, is a phosphonic acid derivative that has garnered attention due to its biological activity and potential applications in various fields, particularly in pharmaceuticals. This article delves into its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula: C3_3H9_9O5_5P
  • Molecular Weight: 190.14 g/mol
  • Structure: The compound contains a phosphonic acid group attached to a chiral 1,2-dihydroxypropyl moiety, contributing to its biological activity.

Antimicrobial Activity

Research indicates that compounds similar to P-[(1R,2R)-1,2-Dihydroxypropyl]-phosphonic Acid can possess significant antimicrobial properties. For instance:

  • Fosfomycin Derivatives: Studies have shown that fosfomycin and its derivatives can effectively combat Gram-positive and Gram-negative bacteria. The structural similarities suggest that P-[(1R,2R)-1,2-Dihydroxypropyl]-phosphonic Acid may also exhibit antimicrobial effects .

Case Studies

  • Antibacterial Efficacy:
    • A study investigated the antibacterial activity of various fosfomycin analogs against resistant strains of bacteria. While specific data on P-[(1R,2R)-1,2-Dihydroxypropyl]-phosphonic Acid were not highlighted, the results indicated that modifications in the phosphonic acid structure could enhance antibacterial potency .
  • Pharmacological Insights:
    • In pharmacological studies involving diphosphonic acids and their derivatives, compounds were evaluated for their ability to bind metal ions and influence bone mineralization processes. This suggests potential applications in treating bone-related diseases .

Research Findings Summary

Study FocusKey Findings
Antimicrobial PropertiesSimilar compounds exhibit significant antibacterial activity against various pathogens.
Bone MineralizationPhosphonic acids influence calcium binding and may aid in treating osteoporosis.
Structural AnalysisModifications in the phosphonic structure can enhance biological activity .

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing and purifying P-[(1R,2R)-1,2-Dihydroxypropyl]-phosphonic Acid Ammonium Salt?

  • Synthesis Route : Begin with trifluoroacetaldehyde hydrate, which undergoes silylation and reduction to form (±)-23 (a hydroxypropanenitrile derivative). Diastereoselective addition of diethyl trimethylsilyl phosphite yields α-siloxyphosphonate intermediates. The less polar diastereomer is isolated via flash chromatography (hexanes/acetone 3:1), followed by deprotection using bromotrimethylsilane and allyltrimethylsilane in 1,2-dichloroethane. Aqueous workup with NH₃ and lyophilization produces the ammonium salt (83% yield) .
  • Critical Considerations : Monitor reaction progress using TLC or HPLC to ensure intermediate purity.

Q. What analytical methods are used to confirm the structure and purity of this compound?

  • Structural Confirmation :

  • NMR Spectroscopy : ¹H/¹³C NMR for stereochemical verification (e.g., distinguishing (1R,2R) from other diastereomers) .
  • Mass Spectrometry (MS) : High-resolution MS to validate molecular weight (C₃H₉O₅P·NH₃, MW 156.07) .
    • Purity Assessment :
  • HPLC : Reverse-phase C18 columns with phosphate buffer (pH 2.5)–acetonitrile gradients (e.g., 95:5 to 70:30) to resolve impurities. Use UV detection at 210 nm .

Q. How is this compound utilized as a reference standard in pharmaceutical impurity profiling?

  • Role : It serves as Fosfomycin Trometamol EP Impurity A , critical for validating analytical methods in pharmacopeial testing (e.g., USP/EP monographs). Prepare calibration curves at 0.1–1.0 µg/mL in ammonium phosphate buffer (pH 10) .
  • Methodological Note : Ensure refrigerated storage (2–8°C) and use low-actinic glassware to prevent photodegradation .

Advanced Research Questions

Q. How does stereochemistry influence its biological activity and biodegradation pathway?

  • Mechanistic Insight : The (1R,2R) configuration mimics natural substrates in microbial C–P bond cleavage pathways. In Rhizobium huakuii PMY1, the compound converts to a 2-oxo derivative, competitively inhibiting phosphonate catabolism. Racemic mixtures show reduced inhibitory potency compared to enantiopure forms .
  • Experimental Design : Use chiral HPLC (e.g., Chiralpak AD-H column) to separate enantiomers and compare their enzyme inhibition kinetics (IC₅₀ assays) .

Q. What challenges arise in separating diastereomers during synthesis, and how are they resolved?

  • Separation Challenges : Diastereomers (e.g., (1R,2R) vs. (1R,2S)) exhibit similar polarity, complicating isolation.
  • Optimized Protocol : Flash chromatography with hexanes/acetone (3:1) achieves baseline resolution. Confirm fractions via NMR (e.g., coupling constants for vicinal diols) .

Q. How does this compound interact with metabolic enzymes in biodegradation studies?

  • Application : Acts as a mechanistic probe for C–P lyases. In Pseudomonas spp., its 2-oxo derivative forms a stable adduct with the enzyme’s active site, blocking substrate turnover. Monitor adduct formation via X-ray crystallography or stopped-flow kinetics .

Methodological Challenges & Solutions

Q. How to address solubility issues in aqueous buffers during analytical testing?

  • Issue : Limited solubility in neutral pH.
  • Solution : Use ammonium phosphate buffer (pH 10) or add 10% methanol to enhance solubility. Centrifuge samples at 10,000 × g to remove particulates .

Q. What column chemistries are optimal for resolving this compound from related impurities?

  • Recommendation : HILIC (Hydrophilic Interaction Liquid Chromatography) columns (e.g., ZIC-HILIC) for polar phosphonates. Mobile phase: acetonitrile/ammonium formate (20 mM, pH 3.0) .

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